molecular formula C16H18N6O B12265968 2-[(1-{Pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyrazine

2-[(1-{Pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyrazine

Cat. No.: B12265968
M. Wt: 310.35 g/mol
InChI Key: LBPGPNYYUOBPRH-UHFFFAOYSA-N
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Description

2-[(1-{Pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyrazine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The structure of this compound includes a pyrazolo[1,5-a]pyrazine core, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-{Pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyrazine typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of pyrazole derivatives with appropriate piperidine and pyrazine intermediates. The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or dichloromethane (DCM) to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(1-{Pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogens, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

2-[(1-{Pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyrazine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes

Mechanism of Action

The mechanism of action of 2-[(1-{Pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-[(1-{Pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyrazine include:

Uniqueness

What sets this compound apart is its unique combination of the pyrazolo[1,5-a]pyrazine core with a piperidine and pyrazine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C16H18N6O

Molecular Weight

310.35 g/mol

IUPAC Name

4-[4-(pyrazin-2-yloxymethyl)piperidin-1-yl]pyrazolo[1,5-a]pyrazine

InChI

InChI=1S/C16H18N6O/c1-4-20-22-10-7-19-16(14(1)22)21-8-2-13(3-9-21)12-23-15-11-17-5-6-18-15/h1,4-7,10-11,13H,2-3,8-9,12H2

InChI Key

LBPGPNYYUOBPRH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1COC2=NC=CN=C2)C3=NC=CN4C3=CC=N4

Origin of Product

United States

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